Tilianin vs. Acacetin: Differential MAO Inhibitory Activity Dictates Target Application
Tilianin demonstrates negligible inhibitory activity against recombinant human monoamine oxidase A and B, in stark contrast to its aglycone acacetin which exhibits potent inhibition of both isoforms (MAO-A IC50 = 0.19 μM; MAO-B IC50 = 0.17 μM) and reversible competitive inhibition (MAO-A Ki = 0.045 μM; MAO-B Ki = 0.037 μM) [1]. This differential activity is attributed to the 7-O-glucoside moiety present in tilianin, which abrogates MAO inhibitory capacity—a property that can be partially restored by malonylation of the sugar group, as demonstrated by acacetin 7-O-(6-O-malonylglucoside) which exhibits MAO-A IC50 = 2.34 μM and MAO-B IC50 = 1.87 μM [1].
| Evidence Dimension | MAO-A and MAO-B inhibitory activity |
|---|---|
| Target Compound Data | Tilianin: negligible inhibitory activity (no IC50 obtainable) |
| Comparator Or Baseline | Acacetin: MAO-A IC50 = 0.19 μM, MAO-B IC50 = 0.17 μM; Acacetin 7-O-(6-O-malonylglucoside): MAO-A IC50 = 2.34 μM, MAO-B IC50 = 1.87 μM |
| Quantified Difference | Acacetin shows >100-fold greater MAO inhibitory potency than tilianin; malonylation partially restores activity but remains 12- to 22-fold less potent than acacetin |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays |
Why This Matters
This quantitative differential determines compound selection: tilianin is inappropriate for MAO-targeted research, while its lack of MAO inhibition makes it preferable for studies where MAO-mediated confounding effects must be avoided.
- [1] Lee HW, et al. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa. Int J Biol Macromol. 2017;104(Pt A):547-553. View Source
